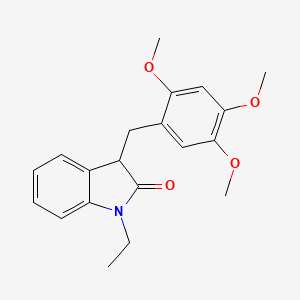![molecular formula C21H24ClFN2O3S B14984453 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14984453.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents such as chloro, fluoro, and methanesulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivative under suitable conditions.
Substitution reactions: The chloro, fluoro, and methanesulfonyl groups are introduced through various substitution reactions, often involving halogenation and sulfonylation reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or nucleophiles such as amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives that have similar structural features but different substituents.
N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Lacks the chloro and fluoro substituents, which may affect its reactivity and applications.
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but without the fluoro group, leading to different chemical properties.
Uniqueness
The presence of both chloro and fluoro groups, along with the methanesulfonyl and carboxamide functionalities, makes 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE unique
Propiedades
Fórmula molecular |
C21H24ClFN2O3S |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClFN2O3S/c1-14-10-15(2)12-17(11-14)24-21(26)16-6-8-25(9-7-16)29(27,28)13-18-19(22)4-3-5-20(18)23/h3-5,10-12,16H,6-9,13H2,1-2H3,(H,24,26) |
Clave InChI |
RUFVYLUEDYGSEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14984371.png)
![3-(3-Chlorophenyl)-1-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylurea](/img/structure/B14984377.png)
![N-[3-(acetylamino)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984381.png)
![N-(3-acetylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984396.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B14984406.png)
![5-(4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14984412.png)
![Methyl 2-chloro-5-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984413.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14984424.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984432.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14984439.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984447.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14984465.png)
![(2E)-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B14984474.png)
